molecular formula C15H14N2O3S B2627983 Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate CAS No. 141842-34-4

Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate

Cat. No.: B2627983
CAS No.: 141842-34-4
M. Wt: 302.35
InChI Key: YTPNVAJJSGFBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate” are not available in the search results, general methods for synthesizing similar compounds involve reactions of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .


Chemical Reactions Analysis

Esters, like “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Chemical Synthesis and Optimization

Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate is studied within the context of chemical synthesis, emphasizing its potential as a versatile intermediate. For instance, its cyclization in the presence of bases leads to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds regardless of the base strength used (Ukrainets et al., 2014). Similarly, the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate as an important intermediate for Tianeptine highlights the broader applicability of such compounds in pharmaceutical manufacturing (Yang Jian-she, 2009).

Crystallographic Studies

Crystallographic studies offer insights into the structural and molecular interactions of methyl-substituted benzoates, elucidating their potential in developing novel compounds with desired physical and chemical properties. Research into three substituted 4-pyrazolylbenzoates, for instance, reveals diverse hydrogen-bonded supramolecular structures, which could inform the design of materials with specific molecular architectures (Portilla et al., 2007).

Pharmaceutical Intermediates

The compound serves as a critical intermediate in the synthesis of pharmaceutical agents. For example, the process optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, an intermediate of sulpiride, demonstrates the importance of such methyl-substituted benzoates in streamlining drug synthesis processes, thereby enhancing efficiency and yield (W. Xu et al., 2018).

Novel Reagents in Organic Synthesis

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) exemplifies the application of methyl-substituted benzoates as novel reagents for N-phthaloylation of amino acids and derivatives, showcasing the compound's utility in facilitating simple, racemization-free, and high-yield synthesis processes in organic chemistry (Casimir et al., 2002).

Environmental Applications

Additionally, studies on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil underscore the environmental relevance of methyl-substituted benzoates. This research illuminates the biodegradation pathways of such compounds, indicating their potential impact on environmental pollution and bioremediation strategies (Philippe et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling . In case of ingestion or contact with skin or eyes, immediate medical attention is recommended .

Properties

IUPAC Name

methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-15(19)10-5-7-11(8-6-10)17-13(18)12-4-3-9-16-14(12)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNVAJJSGFBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.